cis-10-Nonadecenoic acid
Overview
Description
Mechanism of Action
Target of Action
cis-10-Nonadecenoic acid is a type of long-chain fatty acid . It has been found to exhibit anti-tumor activity and has the ability to inhibit the activity of p53 , a protein that plays a crucial role in preventing cancer formation .
Mode of Action
It is known to inhibit the activity of p53 . P53 is a tumor suppressor protein that regulates the cell cycle and acts as a guardian of the genome. When DNA damage is detected, p53 can halt the cell cycle to allow for repair or trigger apoptosis (programmed cell death) if the damage is irreparable .
Biochemical Pathways
Given its ability to inhibit p53, it is likely involved in the regulation of the cell cycle and apoptosis . These processes are critical for maintaining cellular health and preventing the development of cancer .
Result of Action
This compound has been reported to exhibit anti-tumor activity . It inhibits the activity of p53, potentially affecting the regulation of the cell cycle and apoptosis . This could result in the prevention of cancer formation .
Biochemical Analysis
Biochemical Properties
In research contexts, cis-10-Nonadecenoic acid is particularly valued for its role in studying fatty acid metabolism and the biochemical pathways associated with long-chain fatty acids . Its monounsaturated nature influences the fluidity and phase behavior of lipid bilayers when incorporated into cell membranes, making it an important tool for understanding membrane dynamics and the effects of fatty acid composition on cellular functions .
Cellular Effects
This compound has been examined for potential antitumor activity and was reported to inhibit HL-60 cell proliferation . It was also reported to prevent LPS-induced tumor necrosis factor production from mouse macrophages . Its monounsaturated nature influences the fluidity and phase behavior of lipid bilayers when incorporated into cell membranes, making it an important tool for understanding membrane dynamics and the effects of fatty acid composition on cellular functions .
Molecular Mechanism
It has been shown to inhibit p53 activity , which could be one of the mechanisms through which it exerts its effects at the molecular level.
Metabolic Pathways
This compound is particularly valued for its role in studying fatty acid metabolism and the biochemical pathways associated with long-chain fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-10-Nonadecenoic Acid can be synthesized through the hydrogenation of palm oil . The process involves the selective hydrogenation of the unsaturated bonds in palm oil, followed by purification to isolate the desired fatty acid.
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of palm oil derivatives. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-10-Nonadecenoic Acid can undergo oxidation reactions, leading to the formation of various oxidation products such as aldehydes, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions, where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
cis-10-Nonadecenoic Acid has been extensively studied for its role in various scientific research applications :
Chemistry: It is used as a standard in chromatography applications for the quantification of fatty acids.
Biology: The compound is valuable for studying fatty acid metabolism and the biochemical pathways associated with long-chain fatty acids.
Industry: this compound is used in the formulation of various industrial products, including lubricants and surfactants.
Comparison with Similar Compounds
cis-10-Heptadecenoic Acid: A monounsaturated fatty acid with a seventeen-carbon chain.
cis-11-Vaccenic Acid: A monounsaturated fatty acid with an eighteen-carbon chain and a double bond at the 11th carbon.
cis-9,cis-12-Octadecadienoic Acid: A polyunsaturated fatty acid with an eighteen-carbon chain and two double bonds.
Uniqueness: cis-10-Nonadecenoic Acid is unique due to its specific chain length and the position of the double bond. This structural feature imparts distinct physical and chemical properties, distinguishing it from both shorter and longer-chain fatty acids .
Properties
IUPAC Name |
(Z)-nonadec-10-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWBNGUEWHNQZ-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415561 | |
Record name | cis-10-Nonadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 10Z-Nonadecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73033-09-7, 67228-95-9 | |
Record name | cis-10-Nonadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73033-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Nonadecenoic acid, (10Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC69168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-10-Nonadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-10-Nonadecenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 10-NONADECENOIC ACID, (10Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5M8P74AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 10Z-Nonadecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-tumor mechanisms of cis-10-Nonadecenoic acid?
A1: While the exact mechanisms are still under investigation, research suggests that this compound, found in the spores of Ganoderma lucidum (Reishi mushroom), may contribute to the anti-tumor activity attributed to this fungus. Studies show that this compound, alongside other long-chain fatty acids, can inhibit the proliferation of various human cancer cell lines, including HL-60 cells []. This inhibitory effect is believed to be partly due to the induction of apoptosis in cancer cells, as demonstrated through Annexin-V FITC/PI double staining []. Additionally, research suggests that unsaturated fatty acids like this compound might contribute to anti-tumor activity by inhibiting the production of tumor necrosis factor (TNF) induced by lipopolysaccharide in macrophages [].
Q2: Beyond its anti-tumor potential, what other biological activities are associated with this compound?
A2: this compound, identified as a component of the ethanolic extract of Syzygium aromaticum (clove), has demonstrated antibacterial activity against multidrug-resistant Pseudomonas aeruginosa clinical isolates, particularly those associated with urinary tract infections []. This suggests its potential as an antibacterial agent, possibly contributing to the traditional use of clove in treating bacterial infections.
Q3: In which natural sources can this compound be found?
A3: this compound has been identified in various natural sources, including:
- Fungal Species: Spores of Ganoderma lucidum (Reishi mushroom) are a notable source [].
- Plants: It has been found in Syzygium aromaticum (clove) [], Eichhornia crassipes (water hyacinth) leaves [], Sapindus marginatus (soapnut) seeds [], and both the fruit and bark of Cola Millenii (red monkey kola) [].
Q4: Are there any analytical techniques commonly used to identify and quantify this compound in various matrices?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in different samples [, , , , , , ]. This method allows for the separation of compounds based on their volatility and provides structural information through mass spectrometry, enabling the identification and quantification of individual fatty acids like this compound within complex mixtures.
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